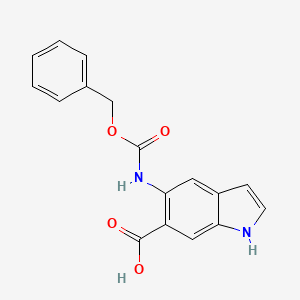

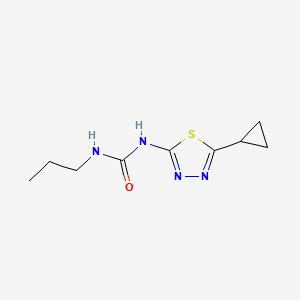

![molecular formula C20H16N2O3 B2422700 3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile CAS No. 1798029-21-6](/img/structure/B2422700.png)

3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of isobenzofuran and piperidine, which are both well-known structures in organic chemistry . Isobenzofuran is a polycyclic aromatic compound, while piperidine is a heterocyclic compound containing a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the spirocyclic system (a single atom being a part of two rings). The exact structure would depend on the specific arrangement of the atoms and the presence of any functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution . The electrochemical findings revealed that the compound achieved a high inhibition performance of 96% at a low concentration . It forms a barrier film on the mild steel surface, preventing the penetration of aggressive solutions .

Organic Dye Synthesis

The compound has been used in the synthesis of organic dyes . The synthesized compound was characterized by IR, 1H NMR, 13C-NMR, and mass spectral . The analysis of the absorption spectrum shows that the prepared product, which has optical properties, is a colored pigment .

Biological Applications

The compound has been incorporated into a variety of therapeutically appealing drug candidates due to its biological importance . It exhibits a wide range of bioactivities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, antipyretic, selective enzyme inhibitory activities .

Fluorescence

The compound is a part of the fluorescein derivatives, which are generally classified as organic dyes . These fluorescein compounds have been performed as corrosion inhibitors for metals in the aggressive mediums .

Cytotoxic Treatments

The compound has been evaluated against HEK-293 and HT-29 cells, revealing potent and selective cytotoxicity against HEK-293 without cytotoxic effects against HT-29 cells . Therefore, the new compounds can be considered as promising leads for possible optimization into novel selective cytotoxic treatments .

Economical Synthesis Strategy

The compound has been synthesized using an economical method . This economical synthesis strategy aims to produce the same product with a more cost-effective approach .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c21-13-14-4-3-5-15(12-14)18(23)22-10-8-20(9-11-22)17-7-2-1-6-16(17)19(24)25-20/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSGRRXAVHDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2422618.png)

![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)

![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)

![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)